molecular formula C4HBrO3 B1208300 3-bromofuran-2,5-dione CAS No. 5926-51-2

3-bromofuran-2,5-dione

Cat. No.: B1208300
CAS No.: 5926-51-2
M. Wt: 176.95 g/mol
InChI Key: YPRMWCKXOZFJGF-UHFFFAOYSA-N
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Description

3-bromofuran-2,5-dione is an organic compound with the chemical formula C4H3BrO3 . It appears as a colorless crystal or white crystalline solid with a distinctive pungent odor. This compound is known for its strong electron affinity and ability to undergo conjugate addition reactions .

Biochemical Analysis

Biochemical Properties

Bromomaleic anhydride plays a significant role in biochemical reactions, particularly in the reversible or permanent chemical modification of proteins and peptides . It interacts with enzymes, proteins, and other biomolecules through its reactive anhydride group. This interaction often involves the formation of covalent bonds with nucleophilic amino acid residues, such as lysine and cysteine, in proteins. These modifications can alter the activity, stability, and function of the target proteins, making bromomaleic anhydride a valuable tool in biochemical research .

Cellular Effects

Bromomaleic anhydride has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For example, the modification of signaling proteins can lead to changes in downstream signaling events, ultimately affecting cellular responses such as proliferation, differentiation, and apoptosis. Additionally, bromomaleic anhydride can impact gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of bromomaleic anhydride involves its ability to form covalent bonds with nucleophilic residues in proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific target and context. For instance, bromomaleic anhydride can inhibit enzymes by modifying their active sites, preventing substrate binding and catalysis. Conversely, it can activate certain enzymes by inducing conformational changes that enhance their activity. Additionally, bromomaleic anhydride can influence gene expression by modifying transcription factors, thereby altering their DNA-binding affinity and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bromomaleic anhydride can change over time due to its stability and degradation properties . Bromomaleic anhydride is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture or high temperatures. This degradation can lead to a decrease in its reactivity and effectiveness in biochemical assays. Long-term studies have shown that bromomaleic anhydride can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of bromomaleic anhydride vary with different dosages in animal models . At low doses, it can effectively modify target proteins without causing significant toxicity. At higher doses, bromomaleic anhydride can exhibit toxic or adverse effects, such as tissue damage and inflammation. These threshold effects are important to consider when designing experiments and interpreting results. Understanding the dosage-dependent effects of bromomaleic anhydride is crucial for its safe and effective use in biochemical research .

Metabolic Pathways

Bromomaleic anhydride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can undergo hydrolysis to form bromomaleic acid, which can further participate in metabolic reactions. The presence of bromine in its structure can also influence its metabolic fate, as halogenated compounds often exhibit unique metabolic properties. Bromomaleic anhydride can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, bromomaleic anhydride is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, bromomaleic anhydride can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. Its distribution can influence its activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of bromomaleic anhydride is influenced by its chemical structure and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, bromomaleic anhydride may localize to the endoplasmic reticulum, mitochondria, or nucleus, depending on its interactions with targeting proteins. This localization can affect its activity and function, as well as its potential impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-bromofuran-2,5-dione is typically synthesized by reacting bromomaleic acid with anhydrous anhydride in an ether solvent. This reaction produces the target product under controlled conditions .

Industrial Production Methods: In industrial settings, bromomaleic anhydride is produced using similar methods but on a larger scale. The process involves maintaining specific temperature and pressure conditions to ensure high yield and purity. Safety measures are crucial due to the compound’s irritant and corrosive nature .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, forming various oxidized products.

    Reduction: It can be reduced to form bromomaleic acid or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.

Major Products:

Scientific Research Applications

3-bromofuran-2,5-dione has diverse applications in scientific research:

Comparison with Similar Compounds

  • Dichloromaleic anhydride
  • Maleic anhydride
  • Fumaric anhydride

Comparison: 3-bromofuran-2,5-dione is unique due to its bromine atom, which imparts distinct reactivity and properties compared to its analogs. For instance, dichloromaleic anhydride and bromomaleic anhydride both participate in Diels-Alder reactions, but the presence of bromine in bromomaleic anhydride offers different reactivity patterns and product profiles .

Properties

IUPAC Name

3-bromofuran-2,5-dione
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InChI

InChI=1S/C4HBrO3/c5-2-1-3(6)8-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YPRMWCKXOZFJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)OC1=O)Br
Source PubChem
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Molecular Formula

C4HBrO3
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DSSTOX Substance ID

DTXSID70207988
Record name Bromomaleic anhydride
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Molecular Weight

176.95 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Bromomaleic anhydride
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CAS No.

5926-51-2
Record name 3-Bromo-2,5-furandione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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